![molecular formula C15H12N2O3 B14410139 3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole CAS No. 81542-00-9](/img/structure/B14410139.png)
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a nitro group and an oxirane ring in its structure makes this compound particularly interesting for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The key steps include nitration, alkylation, and epoxidation:
Nitration: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated carbazole is then alkylated with an appropriate alkylating agent to introduce the oxirane ring.
Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of 3-amino-9-[(oxiran-2-YL)methyl]-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The nitro group and oxirane ring can participate in redox reactions and covalent bonding with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-[(oxiran-2-yl)methyl]-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocarbazole: Lacks the oxirane ring, limiting its applications in nucleophilic substitution reactions.
Uniqueness
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole is unique due to the presence of both a nitro group and an oxirane ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
81542-00-9 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
3-nitro-9-(oxiran-2-ylmethyl)carbazole |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)10-5-6-15-13(7-10)12-3-1-2-4-14(12)16(15)8-11-9-20-11/h1-7,11H,8-9H2 |
Clave InChI |
CJMYQAYVGIEUGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



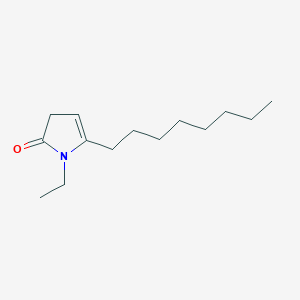
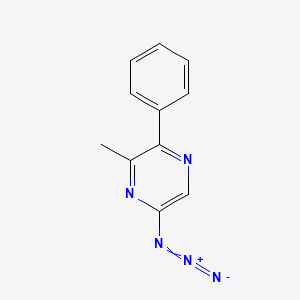




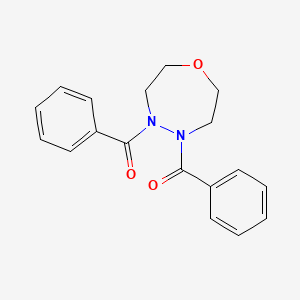
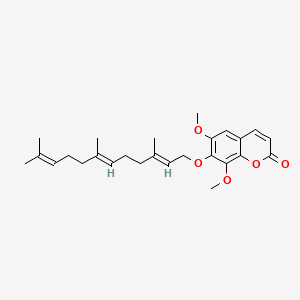
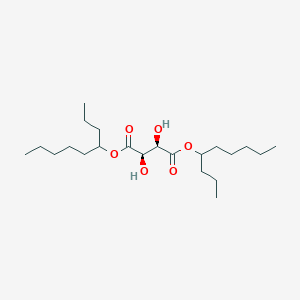
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
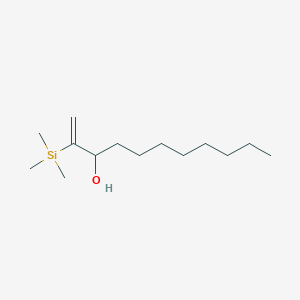

![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
